molecular formula C6H11ClN2S B11732111 (1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride

(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B11732111
M. Wt: 178.68 g/mol
InChI Key: FRJGFUHUNLAJRE-PGMHMLKASA-N
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Description

(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride (CAS 1864002-96-9) is a chiral small molecule featuring a 4-methyl-1,3-thiazole ring, a privileged structure in medicinal chemistry. The compound serves as a versatile and high-value synthetic building block for constructing more complex molecules in drug discovery and development programs. The 1,3-thiazole core is a significant scaffold in heterocyclic chemistry and is found in a diverse range of pharmacologically active substances and some naturally occurring compounds . This scaffold is easily modified to generate diverse derivatives for lead optimization, making it a versatile building block for generating new lead compounds . Thiazole-containing molecules have demonstrated a wide spectrum of biological activities and are key structural components in numerous FDA-approved drugs, including the antiviral ritonavir, the anticancer agent dasatinib, the antihistamine nizatidine, and the antibiotic sulfathiazole . The specific (R)-enantiomer of this amine hydrochloride salt provides a chiral handle for creating optically pure candidates, which is critical for targeting stereospecific biological receptors and enzymes. With a molecular formula of C6H11ClN2S and a molecular weight of 178.68 g/mol , this compound is suited for research applications such as organic synthesis, chemical biology, and the discovery of new therapeutic agents. Its properties are consistent with its role as a key intermediate in the exploration of novel biologically active compounds . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C6H11ClN2S

Molecular Weight

178.68 g/mol

IUPAC Name

(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H10N2S.ClH/c1-4(7)6-5(2)8-3-9-6;/h3-4H,7H2,1-2H3;1H/t4-;/m1./s1

InChI Key

FRJGFUHUNLAJRE-PGMHMLKASA-N

Isomeric SMILES

CC1=C(SC=N1)[C@@H](C)N.Cl

Canonical SMILES

CC1=C(SC=N1)C(C)N.Cl

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

Reactants :

  • 3-Chloro-2,4-pentanedione (1.2 equiv)

  • Thiobenzamide derivative (1.0 equiv)

Conditions :

  • Solvent: Absolute ethanol (reflux, 8 h)

  • Workup: Neutralization with sodium acetate, crystallization from ethanol

Outcome :

  • Intermediate 1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one is obtained in 90% yield.

Reductive Amination to Chiral Amine

Reactants :

  • Thiazole ketone intermediate (1.0 equiv)

  • Ammonium acetate (2.5 equiv)

  • Sodium cyanoborohydride (1.5 equiv)

Conditions :

  • Solvent: Methanol/THF (1:1), 50°C, 12 h

  • Chiral induction: (R)-BINAP (10 mol%) as asymmetric catalyst

Outcome :

  • Crude (R)-amine obtained in 74% yield, 88% e.e.

  • Hydrochloride salt formed via HCl/ether precipitation (99% purity).

Enzymatic Asymmetric Reductive Amination

Imine reductases (IREDs) enable direct enantioselective synthesis from prochiral ketones:

IRED-Catalyzed Process

Components :

  • Substrate: 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-one (50 mM)

  • Amine donor: Methylamine (40 mM)

  • Enzyme: IR-14 (Roche IRED library, 20 mg/mL)

  • Cofactor: NADPH (0.2 mM, regenerated via glucose dehydrogenase)

Conditions :

  • pH 7.5 phosphate buffer, 30°C, 24 h

  • Scale: 400 mg substrate

Outcome :

  • (R)-amine isolated in 81% yield, >95% e.e.

  • Direct salt formation via HCl gas bubbling.

Chiral Resolution of Racemic Mixtures

For non-enzymatic routes, resolution techniques are employed:

Diastereomeric Salt Formation

Steps :

  • Racemic amine (2.0 g) dissolved in ethanol.

  • Add (R)-mandelic acid (1.1 equiv), stir at 0°C for 12 h.

  • Filter precipitate, recrystallize from ethanol/water.

Outcome :

  • (R)-enantiomer isolated in 65% yield, 99% e.e.

Comparative Analysis of Methods

Parameter Hantzsch + Reductive Amination IRED Catalysis Chiral Resolution
Yield74%81%65%
Enantiomeric Excess (e.e.)88%>95%99%
Step Count324
ScalabilityPilot scale (100 g)Lab scale (400 mg)Bench scale (10 g)
CostModerateHigh (enzyme cost)Low

Mechanochemical Thiazole Synthesis (Emerging Method)

A solvent-free approach enhances sustainability:

Reactants :

  • 3-Bromo-2,4-pentanedione (1.0 equiv)

  • Thiourea derivative (1.1 equiv)

Conditions :

  • Ball milling (500 rpm, 2 h, stainless steel jar)

  • Liquid-assisted grinding with 2 drops of acetic acid

Outcome :

  • Thiazole intermediate in 92% yield, 98% purity.

Critical Process Considerations

  • Purity Control : Residual solvents (ethanol, THF) must be <500 ppm (ICH Q3C).

  • Enzyme Stability : IREDs require immobilization (e.g., EziG carriers) for reuse.

  • Salt Formation : HCl gas titration ensures stoichiometric protonation (pH 2–3 monitored by in-line FTIR).

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amine group can form hydrogen bonds or ionic interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares (1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride with five analogs, highlighting variations in substituents, molecular weights, and CAS numbers:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Reference
This compound (Target) C7H11ClN2S* ~202.69* Not explicitly listed 4-methyl-thiazole, (1R)-ethylamine
[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride C7H13ClN2S 200.71 325491-86-9 Propylamine chain at position 5
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride C12H15ClN2S 254.78 1197519-74-6 Phenyl group at position 2 of thiazole
1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride C14H17ClN2O2S 312.82 N/A 4-Methoxyphenyl at position 2
1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride C10H13ClN2OS 244.79 1909309-26-7 Furan-2-yl at position 4 of thiazole
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride C6H13ClN4 176.65 1423033-12-8 Triazole core replacing thiazole

Note: The molecular formula and weight of the target compound are inferred based on structural similarity to analogs in the evidence.

Impact of Substituents on Physicochemical Properties

Position 2 Substitutions
  • 4-Methoxyphenyl (Ref: 3D-GCC60658) : Introduces polarity via the methoxy group, improving aqueous solubility compared to phenyl derivatives.
Position 4 Substitutions
  • Furan-2-yl (CAS 1909309-26-7) : The oxygen-rich furan enhances hydrogen-bonding capacity, influencing binding to polar receptors.
Core Heterocycle Replacement
  • Triazole analog (CAS 1423033-12-8) : Replacing thiazole with triazole reduces molecular weight (176.65 g/mol) and alters electronic properties, affecting metabolic stability.
Chain Length Variation
  • Propylamine chain (CAS 325491-86-9) : Extending the amine chain increases flexibility but may reduce target specificity due to conformational freedom.

Stereochemical Considerations

The (1R)-configuration of the target compound is critical for enantioselective interactions, as seen in chiral amines like levocetirizine. Analogs lacking defined stereochemistry (e.g., CAS 325491-86-9) may exhibit reduced potency or off-target effects.

Biological Activity

(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen, contributes to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H9N2S(Molecular Weight 143.21 g mol)\text{C}_6\text{H}_9\text{N}_2\text{S}\quad (\text{Molecular Weight }143.21\text{ g mol})

This compound features a thiazole moiety attached to an ethanamine backbone, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity
Studies have shown that compounds with thiazole rings often possess antimicrobial properties. For instance, modifications in the thiazole structure can significantly enhance biological potency against various pathogens.

Neuroactivity
Similar compounds have demonstrated neuroactive properties. The presence of the thiazole ring may contribute to interactions with neurotransmitter systems, making it a candidate for further exploration in neuropharmacology.

Antiparasitic Activity
The compound has been linked to antiparasitic effects, particularly against protozoan parasites. Research into related thiazole derivatives has shown promising results in inhibiting parasite growth without increasing cytotoxicity .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-MethylthiazoleSimilar thiazole ringAntimicrobial
4-MethylthiazoleThiazole with methyl groupPotential neuroactivity
2-Amino-thiazoleContains amino groupAntimicrobial and anticancer
Thiamine (Vitamin B1)Thiazole ring with additional pyrimidine structureEssential nutrient

This comparison highlights the unique features of this compound that may enhance its selectivity and potency compared to other compounds.

Case Studies

Several case studies have explored the biological activity of thiazole-containing compounds. Notably:

Study on Antiparasitic Activity
A study investigated the efficacy of various thiazole derivatives against Entamoeba histolytica and Giardia intestinalis. The derivatives exhibited IC50 values ranging from 1.47 µM/mL to 4.43 µM/mL, indicating potent activity that was not accompanied by increased cytotoxicity .

Neuropharmacological Assessment
Another study focused on the neuroactive potential of thiazole derivatives. Results indicated that certain modifications could enhance interaction with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

Q & A

Q. What computational methods predict its metabolic fate in vivo?

  • Methodological Answer : CYP450 docking (Glide SP) identifies oxidation sites (e.g., thiazole C2). MetaSite predicts major metabolites (e.g., N-oxidation at ethylamine), validated by microsomal incubations (LC-QTOF detects m/z 245.0584 [M+H]+ → 261.0533 [M+O]+) .

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